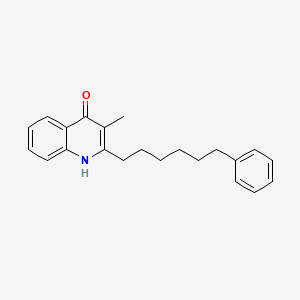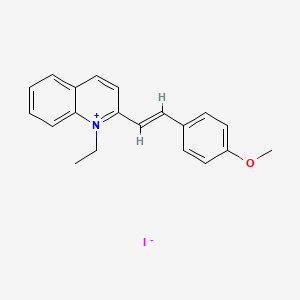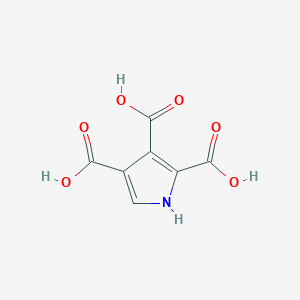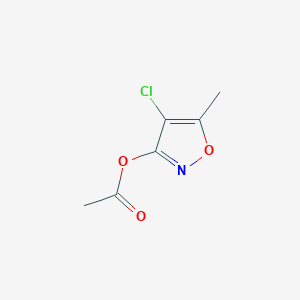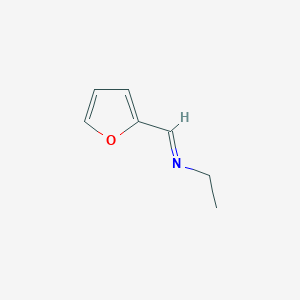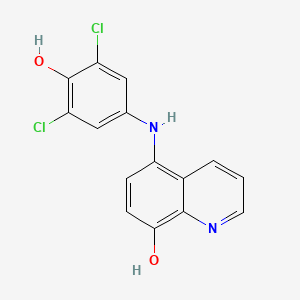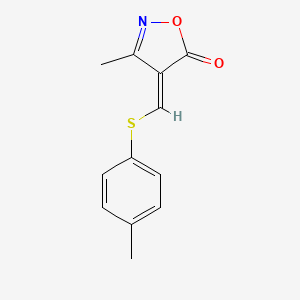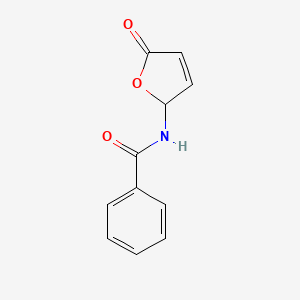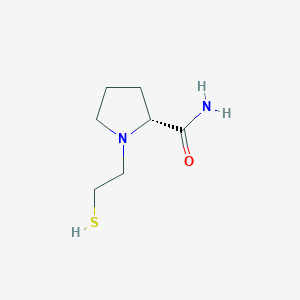
(R)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is a chiral compound featuring a pyrrolidine ring substituted with a mercaptoethyl group and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and 2-mercaptoethanol.
Formation of Intermediate: The carboxylic acid group is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an intermediate ester or anhydride.
Nucleophilic Substitution: The mercaptoethyl group is introduced through a nucleophilic substitution reaction, where 2-mercaptoethanol reacts with the activated intermediate.
Amidation: The final step involves the conversion of the ester or anhydride intermediate to the carboxamide using ammonia or an amine under mild conditions.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Types of Reactions:
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The mercapto group can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or tosylates in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Chemistry:
Ligand Design: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Catalysis: Employed as a catalyst or catalyst precursor in various organic transformations.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine:
Drug Development: Investigated as a potential drug candidate for its biological activity and pharmacokinetic properties.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Incorporated into polymers and materials for enhanced properties.
Agriculture: Used in the formulation of agrochemicals for pest control.
Wirkmechanismus
The mechanism of action of ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or proteins. The mercapto group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The carboxamide group may participate in hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(S)-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide: The enantiomer of the compound with different stereochemistry.
N-Acetylcysteine: A compound with a similar mercaptoethyl group but different overall structure.
Captopril: An angiotensin-converting enzyme (ACE) inhibitor with a similar mercapto group.
Uniqueness: ®-1-(2-Mercaptoethyl)pyrrolidine-2-carboxamide is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to form covalent bonds with proteins and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H14N2OS |
|---|---|
Molekulargewicht |
174.27 g/mol |
IUPAC-Name |
(2R)-1-(2-sulfanylethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c8-7(10)6-2-1-3-9(6)4-5-11/h6,11H,1-5H2,(H2,8,10)/t6-/m1/s1 |
InChI-Schlüssel |
APYLQTJDDAEXAY-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)CCS)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)CCS)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


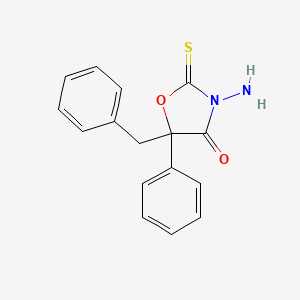
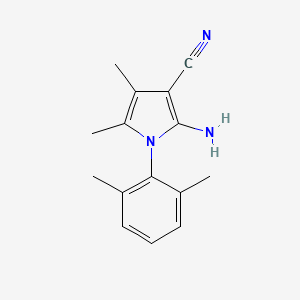
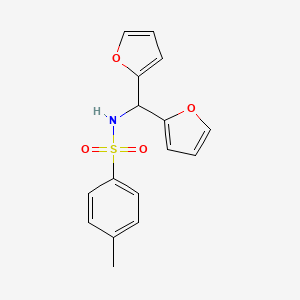
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
